[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609399-77-0
VCID: VC2877259
InChI: InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H
SMILES: CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl
Molecular Formula: C10H17Cl2N3
Molecular Weight: 250.17 g/mol

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride

CAS No.: 1609399-77-0

Cat. No.: VC2877259

Molecular Formula: C10H17Cl2N3

Molecular Weight: 250.17 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride - 1609399-77-0

Specification

CAS No. 1609399-77-0
Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
IUPAC Name 2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H
Standard InChI Key AWCHKABKMUJJGI-UHFFFAOYSA-N
SMILES CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl
Canonical SMILES CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl

Introduction

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride is characterized by a unique cyclopenta[d]pyrimidine scaffold with specific functional groups. This compound has been assigned the CAS Registry Number 1609399-77-0, providing a standardized identification for scientific reference purposes . The molecular structure consists of a cyclopenta[d]pyrimidine core with a methyl substituent at the 4-position and an ethylamine group at the 2-position, stabilized as a dihydrochloride salt.

Molecular Identification Parameters

The compound's molecular formula is C₁₀H₁₅N₃·2HCl, with a corresponding molecular weight of 250.16 g/mol . The structural representation can be understood through its various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride

ParameterValue
CAS Number1609399-77-0
Molecular FormulaC₁₀H₁₅N₃·2HCl
Molecular Weight250.16 g/mol
SMILES NotationCc1c2c(nc(n1)CCN)CCC2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H
InChIKeyAWCHKABKMUJJGI-UHFFFAOYSA-N

The structural backbone features a fused bicyclic system where a cyclopentane ring is fused with a pyrimidine ring, creating the distinct cyclopenta[d]pyrimidine scaffold. The methyl group at position 4 and the ethylamine chain at position 2 extend from this core structure, with the amine function neutralized by two hydrochloride molecules in the salt form .

Physical and Chemical Properties

The physical and chemical properties of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride significantly influence its behavior in various chemical and biological systems. While complete experimental characterization data is limited in the literature, certain properties can be inferred from its structural features and related compounds.

Physical State and Stability

The compound exists as a solid at room temperature, consistent with its salt form and molecular weight . As a dihydrochloride salt, it likely exhibits enhanced stability compared to its free base form, with improved resistance to oxidation and hydrolysis. The recommended storage conditions for research-grade material suggest preservation at low temperatures, typically -20°C for long-term storage (1-2 years) and -4°C for shorter periods (1-2 weeks) .

Solubility Profile

Being a dihydrochloride salt, the compound is expected to demonstrate good solubility in polar solvents, particularly water and lower alcohols such as methanol and ethanol. This enhanced aqueous solubility, compared to its free base counterpart, makes it potentially more suitable for biological assays and pharmaceutical formulations requiring water-based systems.

Structural Relationships with Similar Compounds

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride belongs to a broader family of cyclopenta-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry. Examining structural analogs provides valuable context for understanding its potential properties and applications.

Related Cyclopenta-fused Heterocycles

Several structurally related compounds have been documented in the literature, including:

  • 6,7-Dihydro-5H-cyclopenta[d]pyrimidine (CAS: 5661-00-7) - The parent scaffold without substituents

  • 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 26979-06-6) - A related structure with an amino group at the 4-position instead of a methyl group

  • (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)methanamine dihydrochloride (CAS: 1609401-06-0) - A closely related analog with a shorter methylene linker between the pyrimidine and the amine group

These compounds share the fundamental cyclopenta[d]pyrimidine skeleton but differ in the nature and position of their substituents, which can significantly influence their physicochemical and biological properties.

Comparison with Other Heterocyclic Systems

Beyond the direct cyclopenta[d]pyrimidine family, the compound also shares structural similarities with other fused heterocyclic systems, including:

  • 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 267242-99-9) - A related cyclopenta-fused pyridine system

  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 118802-40-7) - A chlorinated analog with repositioned methyl group

Table 2: Structural Comparison of Selected Cyclopenta-fused Heterocycles

CompoundCAS NumberCore StructureKey SubstituentsMolecular Weight
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride1609399-77-0Cyclopenta[d]pyrimidine4-Methyl, 2-Ethylamine250.16 g/mol
6,7-Dihydro-5H-cyclopenta[d]pyrimidine5661-00-7Cyclopenta[d]pyrimidineNone120.15 g/mol
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine26979-06-6Cyclopenta[d]pyrimidine4-Amino135.17 g/mol
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine267242-99-9Cyclopenta[b]pyridine2-Chloro, 4-Methyl167.63 g/mol

This structural diversity highlights the versatility of cyclopenta-fused heterocyclic scaffolds in creating compounds with potentially diverse biological activities.

Analytical Characterization

Analytical characterization of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride is essential for confirming its identity and purity. Based on standard analytical techniques used for similar compounds, several methods would be applicable.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural confirmation. For related compounds, ¹H and ¹³C NMR spectra have been recorded in deuterated dimethyl sulfoxide (DMSO-d₆) . Expected key signals would include:

  • ¹H NMR: Methyl protons (singlet, ~2.0-2.5 ppm), cyclopentane ring protons (multiplets, ~2.0-3.0 ppm), ethylamine chain protons (triplets or multiplets, ~2.5-3.5 ppm), and potentially exchangeable protons from the amine and hydrochloride groups.

  • ¹³C NMR: Carbon signals corresponding to the methyl group (~14-15 ppm), cyclopentane ring (~25-30 ppm), ethylamine chain (~35-45 ppm), and the aromatic/heterocyclic carbons of the pyrimidine ring (~140-170 ppm).

Infrared (IR) spectroscopy would provide additional structural confirmation, with characteristic absorption bands for N-H stretching, C-H stretching (both aliphatic and aromatic), and C=N stretching of the pyrimidine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity determination, likely utilizing reverse-phase conditions with UV detection. Mass spectrometry could be coupled with HPLC for further confirmation of molecular identity.

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